2-Amino-N-(3-hydroxybutyl)acetamide hydrochloride chemical properties
2-Amino-N-(3-hydroxybutyl)acetamide hydrochloride chemical properties
Topic: 2-Amino-N-(3-hydroxybutyl)acetamide hydrochloride Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Development Scientists
Structural Utility in Peptidomimetic Synthesis and Solubility Optimization
Executive Summary
2-Amino-N-(3-hydroxybutyl)acetamide hydrochloride (CAS: 1220037-43-3) is a specialized glycinamide derivative utilized primarily as a building block in medicinal chemistry. It serves as a critical intermediate for introducing the 3-hydroxybutylamine moiety into peptide backbones or small molecule scaffolds.
This moiety is strategically valuable in drug design for two reasons:
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Physicochemical Modulation: The hydroxyl group reduces lipophilicity (LogP) and increases aqueous solubility compared to simple alkyl chains.
-
Hydrogen Bonding: The secondary alcohol acts as a hydrogen bond donor/acceptor, potentially anchoring the molecule within a receptor pocket (e.g., in DPP-4 or VAP-1 inhibitor design).
This guide details the chemical properties, validated synthesis protocols, and handling requirements for this compound, designed for researchers requiring high-purity integration of this motif.
Chemical Identity & Specifications
| Property | Specification |
| Chemical Name | 2-Amino-N-(3-hydroxybutyl)acetamide hydrochloride |
| CAS Number | 1220037-43-3 |
| Synonyms | Glycine N-(3-hydroxybutyl)amide HCl; H-Gly-NH-(CH2)2-CH(OH)-CH3 · HCl |
| Molecular Formula | C₆H₁₅ClN₂O₂ (Salt form) |
| Molecular Weight | 182.65 g/mol |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| pKa (Calc) | ~8.1 (Amine), ~14.5 (Alcohol) |
| Storage | Desiccate at -20°C; Hygroscopic |
Synthesis & Production Methodology
The synthesis of 2-Amino-N-(3-hydroxybutyl)acetamide hydrochloride follows a standard peptide coupling strategy. The causality behind the choice of reagents (Boc-protection vs. Fmoc) is driven by the need to preserve the secondary hydroxyl group without requiring orthogonal protection, as the hydroxyl group is generally unreactive under mild amide coupling conditions.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond, revealing two precursors:
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Glycine donor: N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH).
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Amine acceptor: 4-Amino-2-butanol (3-hydroxybutylamine).
Validated Synthesis Protocol
Note: This protocol is designed for gram-scale synthesis.
Step 1: Coupling Reaction
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Reagents: Boc-Gly-OH (1.0 eq), 4-Amino-2-butanol (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).
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Solvent: Dichloromethane (DCM) or DMF (anhydrous).
-
Procedure:
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Dissolve Boc-Gly-OH in DCM at 0°C under nitrogen.
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Add EDC·HCl and HOBt; stir for 30 minutes to activate the carboxylic acid (formation of the active ester).
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Add 4-Amino-2-butanol and DIPEA dropwise.
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Allow the reaction to warm to room temperature and stir for 12–16 hours.
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Workup: Wash organic layer with 1M citric acid (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.
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Intermediate: tert-butyl (2-((3-hydroxybutyl)amino)-2-oxoethyl)carbamate.
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Step 2: Deprotection (Salt Formation)
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Reagents: 4M HCl in 1,4-Dioxane.
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Solvent: 1,4-Dioxane or Methanol.
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Procedure:
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Dissolve the Boc-intermediate in a minimal amount of 1,4-dioxane.
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Add 4M HCl/Dioxane (5–10 eq) at 0°C.
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Stir at room temperature for 2–4 hours. Monitoring by TLC (disappearance of Boc-protected spot) is critical.
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Isolation: The product often precipitates as the HCl salt. Dilute with diethyl ether to maximize precipitation. Filter and wash with cold ether.
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Purification: If hygroscopic oil forms, triturate with Acetone/Ether or lyophilize from water.
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Reaction Pathway Visualization
Figure 1: Step-wise synthetic pathway for the production of the target hydrochloride salt.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, the following NMR signals are diagnostic.
¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.0–8.3 ppm (br s, 3H): Ammonium protons (
). -
δ 8.4 ppm (t, 1H): Amide NH.
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δ 3.5–3.6 ppm (m, 1H): Methine proton at the chiral center (CH-OH).
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δ 3.55 ppm (s, 2H): Glycine methylene (
). -
δ 3.1–3.2 ppm (m, 2H): Methylene adjacent to amide nitrogen (
). -
δ 1.4–1.5 ppm (m, 2H): Internal methylene (
). -
δ 1.05 ppm (d, 3H): Terminal methyl group (
).
Applications in Drug Discovery[2]
Pharmacophore Design
The 2-amino-N-(3-hydroxybutyl)acetamide motif is often used to replace simple alkyl chains in lead optimization.
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VAP-1 Inhibitors: Glycinamide derivatives have been identified as inhibitors of Vascular Adhesion Protein-1.[1] The amide nitrogen acts as a key recognition point, while the hydroxyl group can interact with polar residues in the active site [1].
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DPP-4 Inhibition: Similar to the structure of Sitagliptin or Vildagliptin, the introduction of amino-acyl moieties with hydroxylated side chains can enhance selectivity for the DPP-4 enzyme pocket [2].
Solubility Enhancement
In "Brick Dust" molecules (compounds with high crystallinity and low solubility), appending this motif via the free amine can disrupt crystal packing and introduce a hydrophilic handle (the secondary alcohol), significantly lowering LogP.
Figure 2: Functional utility of the glycinamide motif in lead optimization.
Handling and Stability
Hygroscopicity
As a primary amine hydrochloride salt, this compound is hygroscopic . Exposure to ambient moisture will cause the solid to deliquesce into a sticky oil, making accurate weighing difficult.
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Protocol: Handle in a glovebox or weigh quickly. Store under Argon or Nitrogen.
Stability[3]
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Solid State: Stable for >2 years at -20°C if sealed.
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Solution: Aqueous solutions are stable at acidic pH. At basic pH (pH > 8), the free amine is prone to cyclization (attacking the amide carbonyl) or oxidation over extended periods.
References
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Structural Activity Relationships of Glycinamide Derivatives. Source: PubMed / Astellas Pharma Inc. Context: Discusses the role of glycine amide derivatives as VAP-1 inhibitors and the importance of the amide moiety for blood stability.[1] Link:[Link]
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Design and synthesis of glycinamide derivatives as DPP-4 inhibitors. Source: Bioorganic Chemistry / PubMed. Context: Details the synthetic strategy for glycinamides involving functionalized transformation of acetamide precursors. Link:[Link]
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Antimelanogenic activity of small peptides and glycinamide. Source: PubMed / NIH. Context: Demonstrates the biological activity of small glycinamide derivatives in cellular assays. Link:[Link]

